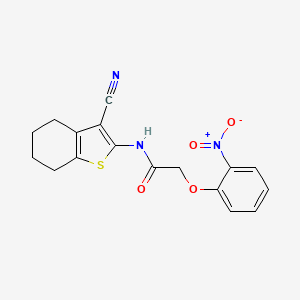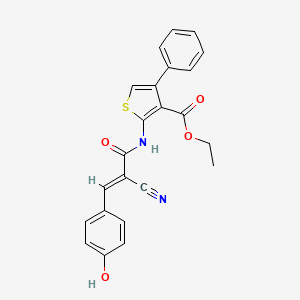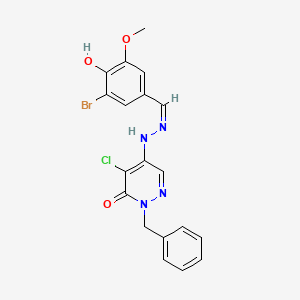![molecular formula C17H12Cl2N2O4 B7741620 3-chloro-1-(5-chloro-2-methoxyphenyl)-4-[(2-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B7741620.png)
3-chloro-1-(5-chloro-2-methoxyphenyl)-4-[(2-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-1-(5-chloro-2-methoxyphenyl)-4-[(2-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with chloro, methoxy, and hydroxyphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(5-chloro-2-methoxyphenyl)-4-[(2-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methoxyphenylamine and 2-hydroxybenzaldehyde. The reaction conditions may involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the formation of the pyrrole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-chloro-1-(5-chloro-2-methoxyphenyl)-4-[(2-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chloro groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted pyrrole compounds, each with distinct chemical and physical properties.
Scientific Research Applications
3-chloro-1-(5-chloro-2-methoxyphenyl)-4-[(2-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-chloro-1-(5-chloro-2-methoxyphenyl)-4-[(2-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-1-(5-chloro-2-methoxyphenyl)-4-[(2-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione shares similarities with other pyrrole derivatives, such as:
- 3-chloro-1-(4-methoxyphenyl)-4-[(2-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione
- 3-chloro-1-(5-chloro-2-methoxyphenyl)-4-[(4-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(2-hydroxyanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O4/c1-25-13-7-6-9(18)8-11(13)21-16(23)14(19)15(17(21)24)20-10-4-2-3-5-12(10)22/h2-8,20,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBAGNHFCDHZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-HYDROXY-3-(3-METHYLPHENOXY)-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7741573.png)
![8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7741578.png)
![Ethyl 4-[(3-acetylphenyl)amino]-7-chloro-8-methylquinoline-3-carboxylate](/img/structure/B7741586.png)
![3-{[7-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid](/img/structure/B7741592.png)

![4-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]-2-methoxyphenol](/img/structure/B7741595.png)
![4-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B7741596.png)
![2-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B7741601.png)
![3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-[(2-HYDROXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B7741609.png)
![3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B7741619.png)
![3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B7741622.png)
